molecular formula C10H6 B1594171 1,2-Diethynylbenzene CAS No. 21792-52-9

1,2-Diethynylbenzene

Cat. No. B1594171
CAS RN: 21792-52-9
M. Wt: 126.15 g/mol
InChI Key: CBYDUPRWILCUIC-UHFFFAOYSA-N
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Description

1,2-Diethynylbenzene (1,2-DEB) is an organic compound belonging to the class of compounds known as aromatic hydrocarbons. It is a colorless, crystalline solid that is insoluble in water. It is an important precursor for the synthesis of various aromatic compounds, such as polyesters, polyurethanes, and other polymers. It is also used in the production of rubber, plastics, and other materials. The structure of 1,2-DEB consists of two double-bonded ethynyl groups attached to a benzene ring. It is an important intermediate in the synthesis of many other aromatic compounds and is used in a variety of industrial processes.

Scientific Research Applications

On-surface Polymerization and Surface Chemistry

1,2-Diethynylbenzene has been employed in on-surface polymerization studies. For instance, Eichhorn, Heckl, and Lackinger (2013) explored the polymerization of 1,4-diethynylbenzene on Cu(111) surfaces using scanning tunneling microscopy under ultra-high vacuum conditions, leading to the formation of disordered covalent networks. This work provides insights into the fundamental interactions and structural motifs in surface-bound polymer networks, opening up potential applications in nanoscale material design and surface chemistry (Eichhorn, Heckl, & Lackinger, 2013).

Material Synthesis and Characterization

1,2-Diethynylbenzene has been utilized as a precursor for synthesizing novel materials. Zhang et al. (2017) reported the use of m-Diethynylbenzene (m-DEB) as a new precursor in the synthesis of ordered mesoporous carbons (OMCs) through the wet infiltration method. The resultant OMCs displayed narrow pore size distributions and high thermal stability, indicating the potential of 1,2-Diethynylbenzene derivatives in material synthesis and characterization (Zhang et al., 2017).

Spectroscopy and Molecular Physics

In the field of spectroscopy and molecular physics, Thulstrup, Jones, Hoffmann, and Spanget-Larsen (2020) investigated 1,4-diethynylbenzene using UV linear dichroism polarization spectroscopy. Their research provided experimental symmetry assignments for molecular states and elucidated the transition moment directions of polarized components, contributing to the understanding of molecular structures and behaviors at a fundamental level (Thulstrup et al., 2020).

Fuel Dispersant and Propellant Studies

1,2-Diethynylbenzene has been examined for its applicability as a fuel dispersant in aerospace applications. Yanovskii et al. (2019) studied the use of 1,4-diethynylbenzene as a dispersant of solid fuels in rocket ramjet engines. They found that fuels containing 1,4-diethynylbenzene were more efficient compared to those with high-enthalpy dispersants, demonstrating the potential of 1,2-Diethynylbenzene derivatives in enhancing the performance of rocket propellants (Yanovskii et al., 2019).

properties

IUPAC Name

1,2-diethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6/c1-3-9-7-5-6-8-10(9)4-2/h1-2,5-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYDUPRWILCUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176204
Record name 1,2-Diethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diethynylbenzene

CAS RN

26776-82-9, 21792-52-9
Record name Benzene, o-diethynyl-, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26776-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diethynylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021792529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A copolymer prepolymer of diethynylbenzene and phenylacetylene was prepared in refluxing benzene solvent. The polymerization vessel was charged with 60 parts of a 90:10 mixture of m- and p-diethynylbenzenes, 60 parts of phenylacetylene, 600 parts of benzene and 2 parts of chlorobenzene. After heating to reflux, 5 parts of a catalyst solution prepared by adding 0.3 part of nickel acetylacetonate and 0.6 part of triphenylphosphine in 15 parts benzene were added. After 2 hours, an additional 10 parts of this catalyst solution was added. After 5 hours, gas-liquid chromatographic analysis showed that 74% of the diethynylbenzenes and 35% of the phenylacetylene had been converted to copolymer. The copolymer was precipitated by adding the solution to five times its volume of petroleum ether, 26 parts being recovered. This product had a number average molecular weight of about 3,000, an acetylene content of 8.9%, and an aromatic to olefin proton ratio of 5.5:1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
389
Citations
R Makhoul, H Sahnoune, V Dorcet, JF Halet… - …, 2015 - ACS Publications
The binuclear complex [{Cp*(dppe)Fe–CC−} 2 -μ-(1,2-C 6 H 4 )] (o-1) was prepared via the bis(vinylidene) [{(Cp*(dppe)FeCCH−} 2 -μ-(1,2-C 6 H 4 )](PF 6 ) 2 (o-1H 2 (PF 6 ) 2 ) in …
Number of citations: 30 pubs.acs.org
D Loru, C Cabezas, J Cernicharo, M Schnell… - Astronomy & …, 2023 - aanda.org
Aims. We investigate the outcome of an electrical discharge of naphthalene and search for the resulting products in the Taurus Molecular Cloud (TMC-1).Methods. Using chirped pulse …
Number of citations: 2 www.aanda.org
J Kuzelka, JR Farrell, SJ Lippard - Inorganic chemistry, 2003 - ACS Publications
The syn coordination of histidine residues at the active sites of several carboxylate-rich non-heme diiron enzymes has been difficult to reproduce with small molecule model compounds. …
Number of citations: 52 pubs.acs.org
Q Zhou, PJ Carroll, TM Swager - The Journal of Organic …, 1994 - ACS Publications
CeHia) in 45% yield. The highly strained dimeric macrocycle was characterized by an X-ray structure and was found to be very reactive. The dimers undergo a rapid very exothermic …
Number of citations: 302 pubs.acs.org
J Rudlof, N Aders, JH Lamm, B Neumann… - …, 2021 - Wiley Online Library
Starting from 1,2‐diethynylbenzene, a series of bidentate Lewis acids was prepared by means of hydrometalations, in particular hydrosilylation, hydroboration, hydroalumination and …
KK Thoen, JC Thoen, FM Uckun - Tetrahedron Letters, 2000 - Elsevier
1,4-Didehydronaphthalene, generated by thermolysis of 1,2-diethynylbenzene, reacts with organic hydrogen atom donors via hydrogen atom abstraction. The resulting naphthyl radical …
Number of citations: 17 www.sciencedirect.com
AM Mebel, VV Kislov, RI Kaiser - Journal of the American …, 2008 - ACS Publications
A novel ethynyl addition mechanism (EAM) has been established computationally as a practicable alternative to high-temperature hydrogen-abstraction-C 2 H 2 -addition (HACA) …
Number of citations: 91 pubs.acs.org
E Bosch, CL Barnes - Inorganic chemistry, 2001 - ACS Publications
The design, synthesis, and complexation characteristics of the bipyridyl ligand 1,2-bis-(2-pyridylethynyl)benzene are described. The X-ray crystallographic characterization of the 1:1 …
Number of citations: 68 pubs.acs.org
MLG Borst, RE Bulo, DJ Gibney, Y Alem… - Journal of the …, 2005 - ACS Publications
The synthesis of a variety of benzophosphepine complexes [R = Ph, t-Bu, Me; ML n = W(CO) 5 , Mo(CO) 5 , Cr(CO) 5 , Mn(CO) 2 Cp] by two successive hydrophosphinations of 1,2-…
Number of citations: 59 pubs.acs.org
JD Spence, AC Rios, MA Frost… - The Journal of …, 2012 - ACS Publications
A series of [b]-fused 6,7-diethynylquinoxaline derivatives have been synthesized through an imine condensation strategy to examine the effect of extended benzannelation on the …
Number of citations: 27 pubs.acs.org

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